molecular formula C15H10F4O3 B7963911 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester

5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester

Cat. No.: B7963911
M. Wt: 314.23 g/mol
InChI Key: MWJZWBCIGGLXNQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. The choice of catalyst and solvent can be tailored to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or trifluoromethoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products Formed:

  • Oxidation: 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid.

  • Reduction: Corresponding alcohols or amines.

  • Substitution: Derivatives with different functional groups at the fluorine or trifluoromethoxy positions.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its fluorinated structure can enhance the stability and bioactivity of the final products.

Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. Its unique structure allows it to interact with biological targets in a specific manner, making it a valuable tool in drug discovery.

Medicine: In medicine, 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

Industry: In the industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its fluorinated structure imparts desirable properties, such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance its binding affinity to receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester: Lacks the fluorine atom at the 5-position.

  • 5-Fluoro-2-(trifluoromethoxy)biphenyl-3-carboxylic acid: Lacks the methyl ester group.

  • 2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid: Lacks both the fluorine atom at the 5-position and the methyl ester group.

Uniqueness: 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester is unique due to the presence of both fluorine and trifluoromethoxy groups, which significantly enhance its chemical and biological properties compared to similar compounds. This combination of functional groups allows for greater versatility and efficacy in various applications.

Properties

IUPAC Name

methyl 3-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-21-14(20)10-6-9(7-11(16)8-10)12-4-2-3-5-13(12)22-15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZWBCIGGLXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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